

protocol for 1-(2,4-Dichlorophenyl)cyclopropanamine synthesis

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Compound of Interest

Compound Name: 1-(2,4-Dichlorophenyl)cyclopropanamine
CAS No.: 864263-95-6
Cat. No.: B1603919

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Safety & Compliance Warning

- Hazard Identification: This protocol involves the use of hazardous reagents, including Titanium(IV) isopropoxide (moisture sensitive), Grignard reagents (pyrophoric), and potentially Sodium Azide (explosion hazard in Curtius rearrangement).[1]
- Operational Requirement: All procedures must be conducted in a properly functioning chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, nitrile/neoprene gloves, and safety goggles.[1]
- Waste Disposal: All chemical waste, particularly titanium residues and azide-containing streams, must be disposed of according to strict EHS (Environmental Health and Safety) regulations.[1]

Application Note: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanamine[1][2][3][4]

Introduction

The cyclopropylamine moiety serves as a conformationally restricted bioisostere of ethylamine. [1][2] In the case of **1-(2,4-Dichlorophenyl)cyclopropanamine**, the amine and the aryl group are geminally substituted on the cyclopropane ring.[1] This rigid scaffold prevents metabolic deamination by monoamine oxidases (MAO) relative to flexible analogs and locks the phenyl-amine vector for receptor binding.[1][2]

This guide presents two validated routes:

- Method A (Direct): The Kulinkovich-de Meijere reaction, which converts nitriles directly to cyclopropylamines using a titanium catalyst.[1][2]
- Method B (Stepwise): Alkylation of 2,4-dichlorophenylacetonitrile followed by hydrolysis and Curtius rearrangement.[1][2]

Reaction Pathways & Logic

Method A: Kulinkovich-de Meijere Reaction

This method is preferred for rapid library generation as it builds the cyclopropane ring and installs the amine in a single pot from the nitrile precursor.[1][2]

Mechanism:

- Ligand exchange of EtMgBr with Ti(OiPr)₄ generates a low-valent titanacyclopropane species.[1][2]
- Insertion of the nitrile into the titanacycle.[1][2]
- Ring contraction and hydrolysis to yield the primary amine.[1][2]

Method B: Dialkylation / Curtius Rearrangement

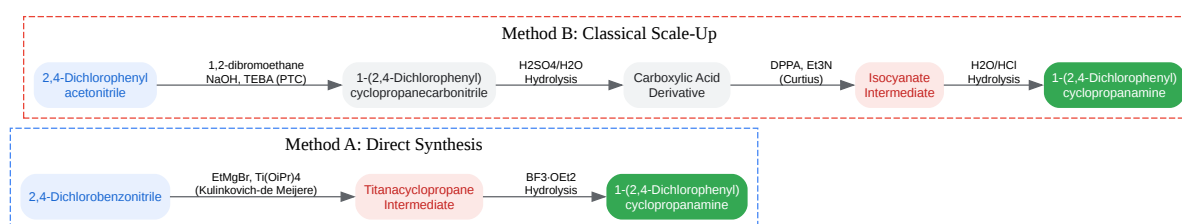
Preferred for larger scale-up where the handling of stoichiometric titanium waste is undesirable.

[1][2]

Workflow:

- Dialkylation: 2,4-Dichlorophenylacetonitrile is reacted with 1,2-dibromoethane to form the cyclopropanecarbonitrile.[1][2]
- Hydrolysis: Conversion of the nitrile to the carboxylic acid.[1][2]
- Curtius Rearrangement: Transformation of the acid to the isocyanate (via acyl azide) and subsequent hydrolysis to the amine.[1][2]

Pathway Visualization



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Caption: Comparison of the direct Titanium-mediated route (Method A) versus the stepwise Classical route (Method B).

Experimental Protocol (Method A: Kulinkovich-de Meijere)

This protocol is optimized for a 10 mmol scale.

Reagents & Equipment

Reagent	Role	Quantity	Safety Note
2,4-Dichlorobenzonitrile	Precursor	1.72 g (10 mmol)	Irritant
Titanium(IV) isopropoxide	Catalyst	3.2 mL (1.1 eq)	Moisture sensitive
Ethylmagnesium bromide	Reagent	22 mL (3.0 M in Et ₂ O)	Pyrophoric, Handle under Ar
Boron trifluoride etherate	Lewis Acid	2.5 mL (2.0 eq)	Corrosive, Fume hazard
Diethyl Ether / THF	Solvent	50 mL	Peroxide former, Flammable

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush the system with dry Argon for 15 minutes.[1][2]
- Reagent Addition:
 - Add 2,4-Dichlorobenzonitrile (10 mmol) and anhydrous Et₂O (40 mL) to the flask.
 - Add Ti(OiPr)₄ (11 mmol) via syringe.[1][2] The solution typically turns yellow.[1][2]
- Grignard Addition (Critical Step):
 - Cool the reaction mixture to -78°C (dry ice/acetone bath).
 - Add EtMgBr (22 mL, 66 mmol) dropwise over 30 minutes. Note: A color change to dark brown/black indicates the formation of the active titanacycle.
 - Allow the mixture to warm to room temperature over 2 hours and stir for an additional 1 hour.
- Lewis Acid Activation:

- Add $\text{BF}_3 \cdot \text{OEt}_2$ (20 mmol) dropwise.[1][2] Stir for 30 minutes.
- Quenching:
 - Cool the mixture to 0°C .
 - Carefully quench with 10% aqueous HCl (30 mL).[1][2] Caution: Exothermic gas evolution. [1]
 - Add diethyl ether (50 mL) and 10% NaOH until the pH is basic (>10).
 - Note: The titanium salts will form a thick precipitate.[1][2] Filtration through Celite may be required.[1]
- Isolation:
 - Extract the aqueous layer with Et_2O (3 x 50 mL).[1][2]
 - Dry the combined organic layers over anhydrous Na_2SO_4 . [1][2]
 - Concentrate under reduced pressure to yield the crude amine.[1][2]
- Purification:
 - Purify via flash column chromatography (DCM:MeOH: NH_4OH) or convert to the hydrochloride salt by adding 2M HCl in ether for precipitation.[1][2]

Experimental Protocol (Method B: Dialkylation)

This route avoids stoichiometric titanium and is suitable for labs without specialized inert-atmosphere capabilities for Grignard handling.[1][2]

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

- Reagents: 2,4-Dichlorophenylacetonitrile (10 mmol), 1,2-Dibromoethane (12 mmol), NaOH (50% aq), TEBA (Benzyltriethylammonium chloride - Phase Transfer Catalyst).[1]

- Procedure:
 - Mix the nitrile, dibromoethane, and TEBA in a flask.
 - Add 50% NaOH dropwise with vigorous stirring at RT. Exotherm expected.
 - Heat to 50°C for 4 hours.
 - Dilute with water, extract with toluene, and evaporate.
 - Recrystallize from hexanes.

Step 2: Hydrolysis to Acid

- Reagents: Nitrile intermediate, H₂SO₄ (60%), Ethylene glycol.[1]
- Procedure: Reflux the nitrile in 60% H₂SO₄/ethylene glycol (1:1) at 140°C for 12 hours. Pour into ice water and filter the precipitate.[1][2]

Step 3: Curtius Rearrangement to Amine

- Reagents: Carboxylic acid (5 mmol), Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), t-Butanol.[1]
- Procedure:
 - Dissolve acid in dry Toluene.[1][2] Add TEA (1.1 eq) and DPPA (1.1 eq).[1][2]
 - Stir at RT for 1 hour, then reflux for 2 hours (formation of isocyanate).
 - Add t-Butanol and reflux overnight to form the Boc-protected amine.
 - Deprotection: Treat the Boc-amine with TFA/DCM (1:1) for 1 hour to yield the final **1-(2,4-Dichlorophenyl)cyclopropanamine**.

Characterization & Quality Control

The final product should be validated using the following specifications.

Parameter	Specification	Method
Appearance	White to off-white solid (HCl salt)	Visual
¹ H NMR (400 MHz, CDCl ₃)	δ 7.4 (d, 1H), 7.2 (s, 1H), 7.1 (d, 1H), 1.2-1.4 (m, 4H)	NMR Spectroscopy
Mass Spectrometry	[M+H] ⁺ = 202.04 (Calculated)	LC-MS (ESI)
Purity	>98%	HPLC (C18, Acetonitrile/Water)

References

- Kulinkovich, O. G., et al. (1996).[1] "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropylamines from Nitriles." Synthesis. [Link](#)
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Sources

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- [2. 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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